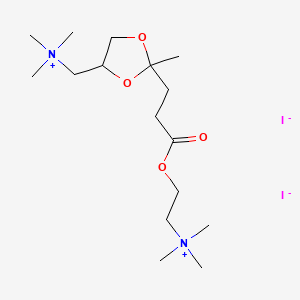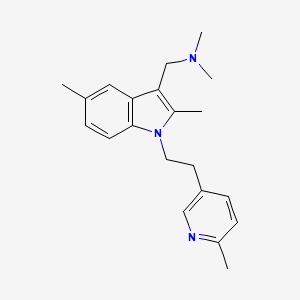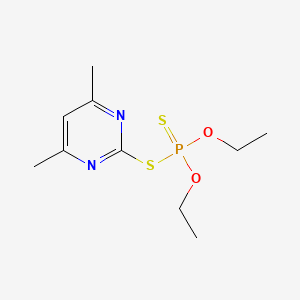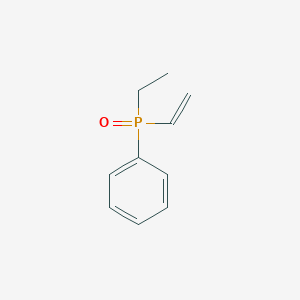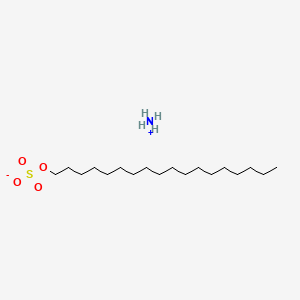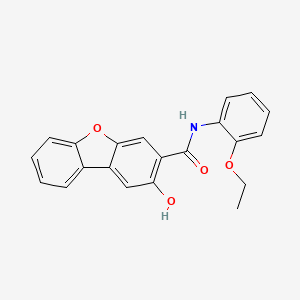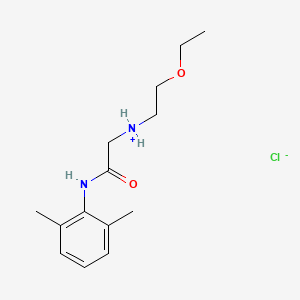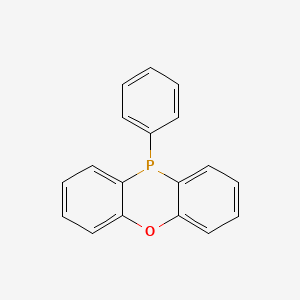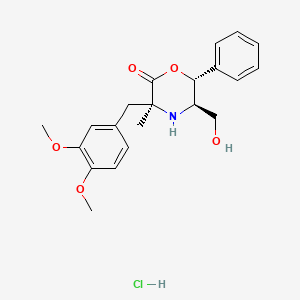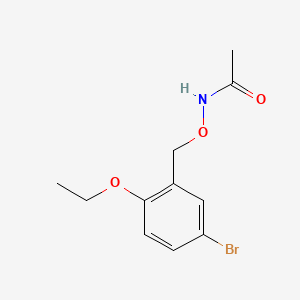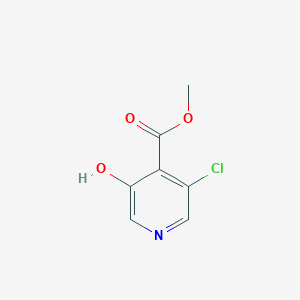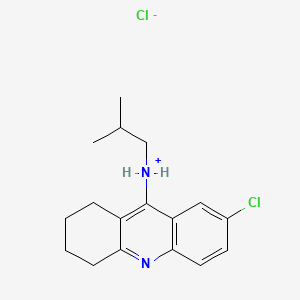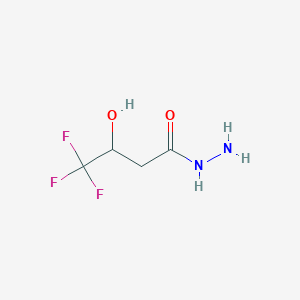
4,4,4-Trifluoro-3-hydroxybutanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-hydroxybutanehydrazide is a chemical compound with the molecular formula C4H7F3N2O2 It is characterized by the presence of trifluoromethyl and hydroxy functional groups attached to a butane backbone, along with a hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxybutanehydrazide typically involves the reaction of 4,4,4-trifluoro-3-hydroxybutanone with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide product. The general reaction can be represented as follows:
4,4,4-Trifluoro-3-hydroxybutanone+Hydrazine Hydrate→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-3-hydroxybutanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4,4-trifluoro-3-oxobutanehydrazide.
Reduction: Formation of 4,4,4-trifluoro-3-hydroxybutaneamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4,4-Trifluoro-3-hydroxybutanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxybutanehydrazide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazide moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-3-hydroxybutanone: Similar structure but lacks the hydrazide moiety.
4,4,4-Trifluoro-3-hydroxybutaneamine: Similar structure but with an amine group instead of a hydrazide.
4,4,4-Trifluoro-3-oxobutanehydrazide: Similar structure but with a carbonyl group instead of a hydroxy group.
Uniqueness
4,4,4-Trifluoro-3-hydroxybutanehydrazide is unique due to the presence of both trifluoromethyl and hydrazide functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C4H7F3N2O2 |
|---|---|
Poids moléculaire |
172.11 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3-hydroxybutanehydrazide |
InChI |
InChI=1S/C4H7F3N2O2/c5-4(6,7)2(10)1-3(11)9-8/h2,10H,1,8H2,(H,9,11) |
Clé InChI |
XQSPZLGVGKQAFB-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)O)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


